molecular formula C11H12N2O2 B11776437 Isopropyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Isopropyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Cat. No.: B11776437
M. Wt: 204.22 g/mol
InChI Key: GLIQNRISRNRWAG-UHFFFAOYSA-N
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Description

Isopropyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrolo[3,2-c]pyridine core with an isopropyl ester group at the 6-carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Isopropyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate is unique due to its specific ester group at the 6-carboxylate position, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other pyrrolopyridine derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

propan-2-yl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-7(2)15-11(14)10-5-9-8(6-13-10)3-4-12-9/h3-7,12H,1-2H3

InChI Key

GLIQNRISRNRWAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=NC=C2C=CNC2=C1

Origin of Product

United States

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